N1-(2-chlorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a 2-chlorobenzyl group and a 5-methyl-1,3,4-oxadiazol-2-yl group attached to the oxalamide core
Preparation Methods
The synthesis of N1-(2-chlorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the 5-methyl-1,3,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under cyclization conditions.
Attachment of the 2-chlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 2-chlorobenzyl chloride in the presence of a base to form the desired benzylated product.
Formation of the oxalamide core: The final step involves the reaction of the benzylated oxadiazole with oxalyl chloride to form the oxalamide linkage.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N1-(2-chlorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activity. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Agriculture: The compound may have applications as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N1-(2-chlorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
N1-(2-chlorobenzyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide can be compared with other similar compounds, such as:
N1-(2-chlorobenzyl)-N2-(1,3,4-oxadiazol-2-yl)oxalamide: This compound lacks the methyl group on the oxadiazole ring, which may affect its biological activity and chemical reactivity.
N1-(2-chlorobenzyl)-N2-(5-methyl-1,3,4-thiadiazol-2-yl)methyl)oxalamide: This compound contains a thiadiazole ring instead of an oxadiazole ring, which may result in different biological properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-8-17-18-11(21-8)7-16-13(20)12(19)15-6-9-4-2-3-5-10(9)14/h2-5H,6-7H2,1H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSXUQCUHBAUJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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